![molecular formula C15H15N3O2S B2519582 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1788541-60-5](/img/structure/B2519582.png)

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

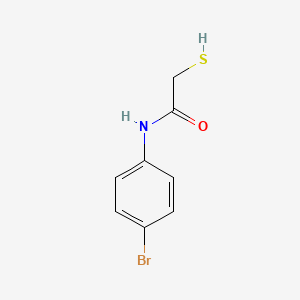

The compound "N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives and thiazole compounds, which are structurally related to the compound . These compounds are often synthesized for their potential biological activities, such as antiallergic, antibacterial, antifungal, anticancer, and analgesic properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic acids or their derivatives. For instance, the synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved from 2,6-difluorobenzoic acid in a 9-step process . Another example is the synthesis of N-(thiazol-2-yl)benzamide derivatives, which were synthesized and characterized to investigate their gelation behavior . These examples suggest that the synthesis of the compound would likely involve a multi-step process, potentially starting from a benzo[d]thiazole derivative and incorporating the 1-methyl-1H-pyrrol-2-yl moiety through a suitable coupling reaction.

Molecular Structure Analysis

The molecular structure of benzamide and thiazole derivatives is often characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry . The presence of the thiazole ring and the benzamide moiety in the compound suggests that it would exhibit characteristic peaks in these spectroscopic analyses. For example, the NMR spectra would likely show signals corresponding to the aromatic protons, the methyl group on the pyrrole ring, and the amide proton. The IR spectrum would exhibit bands indicative of the amide carbonyl stretch and possibly the C-H bending modes of the thiazole ring.

Chemical Reactions Analysis

Benzamide and thiazole derivatives can participate in various chemical reactions. For instance, the amide group can be involved in hydrolysis reactions under acidic or basic conditions, while the thiazole ring can undergo electrophilic substitution reactions . The specific reactivity of "N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide" would depend on the substituents present on the thiazole and benzamide moieties, but it is reasonable to expect that it would share some reactivity patterns with the compounds discussed in the papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide and thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of hydroxy groups can increase solubility in polar solvents, while the presence of aromatic systems can contribute to higher melting points . The compound , with both a hydroxyethyl group and an aromatic system, would likely be moderately soluble in polar solvents and have a relatively high melting point. Its stability could be influenced by the presence of the amide bond, which is generally stable under physiological conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound with potential applications in synthetic and medicinal chemistry due to its structural similarity to benzo[d]thiazole derivatives, which are known for their bioactive properties. Durcik et al. (2020) discuss the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, emphasizing their role as new building blocks in drug discovery. These derivatives offer the possibility for extensive modification, potentially allowing for the targeted synthesis of compounds with enhanced biological activities, including those related to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide (Durcik et al., 2020).

Heterocyclic Chemistry and Drug Design

The compound's relevance extends into the synthesis of novel heterocycles, crucial for developing new therapeutic agents. Faty et al. (2011) describe the microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines, showcasing the versatility of thiazole derivatives in creating bioactive heterocyclic compounds. This work underlines the importance of such derivatives in generating new scaffolds for drug design, possibly applicable to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide-related research (Faty et al., 2011).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potential of benzo[d]thiazole derivatives highlights another avenue of scientific research related to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide. Patel et al. (2011) synthesized new pyridine derivatives with significant antimicrobial activity, indicating the potential of structurally similar compounds for developing new antimicrobial agents (Patel et al., 2011).

Insecticidal Properties

Exploring the insecticidal properties of thiazole derivatives, Fadda et al. (2017) synthesized innovative heterocycles incorporating a thiadiazole moiety, showing effectiveness against the cotton leafworm, Spodoptera littoralis. This research suggests that compounds like N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide could be explored for their potential insecticidal applications, offering an environmentally friendly alternative to traditional pesticides (Fadda et al., 2017).

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound .

Mode of Action

Indole derivatives are known to interact with their targets in a way that mediates signal transduction downstream of a variety of transmembrane receptors . This interaction can result in changes in cellular function and response .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect a range of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Zukünftige Richtungen

Eigenschaften

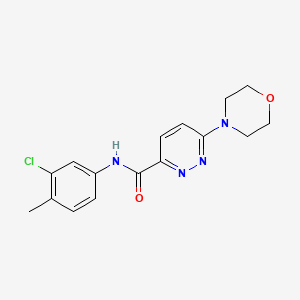

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-18-6-2-3-12(18)13(19)8-16-15(20)10-4-5-11-14(7-10)21-9-17-11/h2-7,9,13,19H,8H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNHXPWJJSJRJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2519501.png)

![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2519502.png)

![10-chloro-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2519503.png)

![4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2519506.png)

![2-(4-chlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2519509.png)

![N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2519512.png)

![5-Chloro-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2519513.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((difluoromethyl)sulfonyl)-N-methylbenzamide](/img/structure/B2519515.png)

![2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B2519518.png)